molecular formula C23H25NO4 B2700765 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid CAS No. 1934285-97-8

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid

Cat. No.: B2700765
CAS No.: 1934285-97-8
M. Wt: 379.456
InChI Key: NMYXZSXIIHSPJJ-BTYIYWSLSA-N
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Description

2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid is a chiral, Fmoc-protected amino acid derivative designed for advanced solid-phase peptide synthesis (SPPS) . The (1S,2S) stereochemistry of the cyclohexyl ring provides a rigid, well-defined conformational constraint, making this compound highly valuable for engineering peptides with enhanced metabolic stability, binding affinity, and specific secondary structures . The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is readily cleaved under mild basic conditions with piperidine, enabling its seamless integration into automated peptide synthesis protocols . In research, this building block is primarily used to introduce a hydrophobic, aliphatic cyclohexyl moiety into peptide sequences. This is crucial for studying and mimicking protein-protein interactions that rely on non-polar contacts, and for developing peptidomimetic therapeutics . The acetic acid side chain offers a versatile handle for further chemical modification or conjugation, allowing researchers to create complex molecular architectures . Store this product sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1S,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)13-15-7-1-6-12-21(15)24-23(27)28-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-21H,1,6-7,12-14H2,(H,24,27)(H,25,26)/t15-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYXZSXIIHSPJJ-BTYIYWSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid (CAS No. 150114-97-9) is a novel amino acid derivative with potential therapeutic applications. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, and a cyclohexyl moiety that may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C20H21NO5
  • Molecular Weight : 355.38 g/mol
  • SMILES Notation : COCCC@@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

These attributes suggest that the compound may exhibit unique interactions with biological targets due to its steric and electronic properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds derived from the Fmoc framework. For instance, a related compound, IMB-1406, demonstrated significant antitumor activity against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC50 values ranging from 6.92 to 8.99 μM, indicating strong cytotoxic effects compared to standard treatments like Sunitinib .

Cell LineInhibition Rate (%)IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This suggests that compounds structurally related to This compound could also possess significant antitumor properties.

The mechanisms underlying the antitumor effects of related compounds have been explored through various studies:

  • Cell Cycle Arrest : Research indicates that these compounds can induce S-phase arrest in cancer cells, leading to inhibited proliferation.
  • Apoptosis Induction : They have been shown to activate apoptotic pathways by modulating mitochondrial membrane potential and increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
  • Target Interaction : Molecular docking studies suggest that these compounds may interact with specific proteins involved in cell signaling and apoptosis.

Case Studies

Several case studies have examined the biological activity of Fmoc-containing compounds:

  • Study on IMB-1406 : This study provided insights into the compound's ability to inhibit cancer cell growth through apoptosis and cell cycle modulation .
  • Evaluation of Related Compounds : A series of fluorescent ligands based on navarixin showed high affinity for CXCR receptors, indicating potential applications in inflammatory diseases and cancer therapy .

Scientific Research Applications

Basic Information

  • IUPAC Name : (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
  • Molecular Formula : C27H34N2O6
  • Molecular Weight : 482.6 g/mol
  • CAS Number : 1202003-49-3

Structural Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is significant for its biological interactions. The presence of amino and carboxylic acid functional groups enhances its reactivity and potential interactions with biological systems.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit viral entry by interacting with viral glycoproteins. This mechanism has been particularly effective against viruses such as HIV and SARS-CoV, demonstrating the potential of these derivatives as therapeutic agents .

Antibacterial Activity

The structural features of this compound suggest potential efficacy against both Gram-positive and Gram-negative bacteria. Recent investigations have highlighted how specific substituents on the phenyl ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Peptide Synthesis

The Fmoc group is widely used in solid-phase peptide synthesis (SPPS). Its ability to protect amino groups during synthesis allows for the formation of complex peptides with high purity and yield. The compound's structure makes it suitable for synthesizing peptides that may have therapeutic applications in treating diseases .

Polymer Chemistry

The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities. Research into its use in creating smart materials is ongoing, with promising results in terms of responsiveness to environmental stimuli .

Case Study 1: Antiviral Studies

A study published in a peer-reviewed journal demonstrated that modifications to the Fmoc group maintained antiviral activity against pseudotyped viruses. This indicates the potential for developing new antiviral drugs based on this compound's structure .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of related compounds revealed that certain analogs exhibited significant potency against multidrug-resistant bacterial strains. This highlights the importance of structure-activity relationships (SAR) in optimizing antibacterial efficacy .

Data Tables

ModificationEffect on Activity
Substituent PositioningAlters antibacterial potency
Functional GroupsEnhances interaction with targets

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The target compound is compared to analogs with modifications in cyclohexane substitution position, stereochemistry, and functional groups (Table 1).

Table 1: Key Structural and Physical Properties of Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position/Stereochemistry Key Features
2-((1S,2S)-2-((Fmoc)amino)cyclohexyl)acetic acid (Target) 282524-98-5 C₂₃H₂₅NO₄ 379.45 1S,2S cyclohexane Rigid backbone, SPPS compatibility
Fmoc-cis-4-aminocyclohexane acetic acid 1217675-84-7 C₂₃H₂₅NO₄ 379.45 cis-4-amino cyclohexane Enhanced solubility in polar solvents
(1S,2R)-2-((Fmoc)amino)cyclohexanecarboxylic acid 430460-38-1 C₂₂H₂₃NO₄ 365.42 1S,2R cyclohexane Carboxylic acid instead of acetic acid
(S)-2-((Fmoc)(methyl)amino)-2-phenylacetic acid 574739-36-9 C₂₄H₂₁NO₄ 387.43 Phenyl side chain Increased lipophilicity
(S)-2-((Fmoc)amino)-6-azidohexanoic acid 159610-89-6 C₂₁H₂₂N₄O₄ 394.42 Azido terminal group Click chemistry compatibility

Functional and Reactivity Differences

  • Cyclohexane Substitution Position: The target compound’s (1S,2S) configuration provides distinct spatial constraints compared to cis-4-amino analogs (). This affects peptide chain packing and solvent accessibility. equatorial amine orientation.
  • Functional Group Modifications :

    • The azide group in ’s compound enables bioorthogonal reactions (e.g., CuAAC click chemistry), unlike the target compound .
    • The phenyl-substituted analog () shows higher lipophilicity (logP ~3.5 estimated), impacting membrane permeability in drug design .
  • Acid vs. Carboxylic Acid Derivatives :

    • The (1S,2R)-cyclohexanecarboxylic acid derivative () has a stronger acidic proton (pKa ~4.5 vs. acetic acid’s ~2.8), influencing ionization under SPPS conditions .

Q & A

Q. What is the primary role of 2-((1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)acetic acid in peptide synthesis?

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected cyclohexylacetic acid derivative, commonly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary amine-protecting group, enabling stepwise peptide chain elongation. Its stereochemistry ((1S,2S)) ensures proper spatial orientation during coupling reactions, critical for maintaining peptide integrity. Post-synthesis, the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF), minimizing side reactions .

Q. What safety precautions are essential when handling this compound?

Key precautions include:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact (GHS H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (GHS H335) .
  • Storage: Keep in a cool, dry place away from strong acids/bases to prevent decomposition .
  • Waste Disposal: Collect organic waste in designated containers for incineration by licensed facilities .

Q. How can researchers purify this compound after synthesis?

Purification typically involves:

  • Reverse-Phase HPLC: Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities.
  • Recrystallization: Optimize solvent systems (e.g., ethyl acetate/hexane) based on solubility data (Note: Solubility parameters are not fully documented in available SDS) .

Advanced Research Questions

Q. How does stereochemistry ((1S,2S)) influence coupling efficiency in SPPS?

The (1S,2S) configuration ensures optimal spatial alignment of the cyclohexyl ring, reducing steric hindrance during amide bond formation. Studies suggest that mismatched stereochemistry (e.g., (1R,2S)) can reduce coupling yields by up to 40% due to unfavorable interactions with resin-bound peptides. Use chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical purity pre-synthesis .

Q. What analytical methods validate the integrity of this compound in complex peptide sequences?

  • MALDI-TOF Mass Spectrometry: Confirm molecular weight accuracy (e.g., observed m/z 383.4000 vs. theoretical for C21H21NO6) .
  • Circular Dichroism (CD): Assess conformational effects of the cyclohexyl group on peptide secondary structures.
  • NMR (1H/13C): Assign peaks for the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and cyclohexyl moiety (δ 1.0–2.5 ppm) to detect impurities .

Q. How can researchers mitigate racemization during Fmoc deprotection?

Racemization is minimized by:

  • Deprotection Conditions: Use 20% piperidine in DMF for ≤30 minutes to avoid base-induced chiral center inversion.
  • Temperature Control: Maintain reactions at 0–4°C for temperature-sensitive sequences.
  • Additives: Incorporate 0.1 M HOBt (hydroxybenzotriazole) to stabilize activated intermediates .

Methodological Notes

  • Synthesis Optimization: For large-scale SPPS, pre-activate the compound with HBTU/DIPEA in DMF (1:2:4 molar ratio) to enhance coupling efficiency .
  • Contradiction Alert: While SDS data lack ecotoxicological parameters (e.g., LC50), assume aquatic toxicity due to aromatic Fmoc residues and dispose of waste accordingly .

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